molecular formula C16H15N5O2S B2437351 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034269-64-0

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2437351
CAS No.: 2034269-64-0
M. Wt: 341.39
InChI Key: PKBFRCSTVCXWGO-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: is a complex organic compound that features a combination of triazole, pyrrolidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiazole intermediates, followed by their coupling with a pyrrolidine derivative.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole, pyrrolidine, or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or protein-ligand interactions. The triazole and thiazole rings are known to interact with various biological targets, making this compound useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone
  • (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)propanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone lies in its specific combination of functional groups. The presence of both triazole and thiazole rings in a single molecule provides a unique platform for exploring new chemical reactivity and biological activity. This compound’s structure allows for diverse interactions with molecular targets, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBFRCSTVCXWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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